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molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No. B590938
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
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Patent
US05412121

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
750 g
Type
reactant
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Smiles
Step Four
Name
Quantity
797 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
903 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for four hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a reflux period of three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the separated upper layer was added
CUSTOM
Type
CUSTOM
Details
the separated lower layer
WAIT
Type
WAIT
Details
was kept at 20° C. for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
Then, 200 g of water was added
ADDITION
Type
ADDITION
Details
104 g of methyl bromide was introduced at 20° C. in one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another hour
ADDITION
Type
ADDITION
Details
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05412121

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
750 g
Type
reactant
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Smiles
Step Four
Name
Quantity
797 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
903 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for four hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a reflux period of three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the separated upper layer was added
CUSTOM
Type
CUSTOM
Details
the separated lower layer
WAIT
Type
WAIT
Details
was kept at 20° C. for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
Then, 200 g of water was added
ADDITION
Type
ADDITION
Details
104 g of methyl bromide was introduced at 20° C. in one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another hour
ADDITION
Type
ADDITION
Details
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05412121

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
750 g
Type
reactant
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Smiles
Step Four
Name
Quantity
797 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
903 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for four hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a reflux period of three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the separated upper layer was added
CUSTOM
Type
CUSTOM
Details
the separated lower layer
WAIT
Type
WAIT
Details
was kept at 20° C. for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
Then, 200 g of water was added
ADDITION
Type
ADDITION
Details
104 g of methyl bromide was introduced at 20° C. in one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another hour
ADDITION
Type
ADDITION
Details
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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